Ethyl [2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate
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Overview
Description
Ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate is a complex organic compound with a unique structure that includes multiple aromatic rings and methoxy groups
Preparation Methods
The synthesis of ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and methoxy groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate include other derivatives of pyrrolo[2,1-a]isoquinoline and compounds with similar aromatic structures These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities
Properties
Molecular Formula |
C32H28BrNO7 |
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Molecular Weight |
618.5 g/mol |
IUPAC Name |
ethyl 2-[2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C32H28BrNO7/c1-6-41-32(36)31(35)30-27(18-7-10-21(33)11-8-18)28(20-9-12-23(37-2)24(16-20)38-3)29-22-17-26(40-5)25(39-4)15-19(22)13-14-34(29)30/h7-17H,6H2,1-5H3 |
InChI Key |
OHTXVJXPWVMGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C2N1C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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